molecular formula C12H11NO3 B1196971 3-(1H-indol-3-yl)-2-oxobutanoic acid

3-(1H-indol-3-yl)-2-oxobutanoic acid

Cat. No.: B1196971
M. Wt: 217.22 g/mol
InChI Key: VSANSNPZLCXLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indol-3-yl)-2-oxobutanoic acid (C₁₁H₉NO₃, molecular weight: 203.194 Da) is an indole-derived compound featuring a ketone group at the C2 position and a carboxylic acid moiety at the terminal of a four-carbon chain . Its structure includes a planar indole ring system fused to a β-keto acid scaffold, which confers unique physicochemical properties, such as moderate solubility in polar solvents and participation in hydrogen bonding .

This compound serves as a critical intermediate in synthesizing bioactive molecules, including peptidomimetics and heterocyclic derivatives. Additionally, its role in biological systems includes acting as a precursor for indole alkaloids and derivatives with antioxidant or cytotoxic activities .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-oxobutanoic acid

InChI

InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16)

InChI Key

VSANSNPZLCXLRK-UHFFFAOYSA-N

SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-oxobutanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole with a suitable keto acid in the presence of a catalyst. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Additionally, the compound can interact with nucleic acids and proteins, affecting gene expression and protein function .

Comparison with Similar Compounds

2-(1H-Indol-3-yl)-2-oxoethanoic Acid

  • Structure : Shorter carbon chain (C₂ vs. C₄) with the oxo group directly adjacent to the indole ring .
  • Key Differences : Reduced chain length may lower lipophilicity, impacting membrane permeability in biological systems.
  • Applications: Limited data on bioactivity, though its structural simplicity facilitates derivatization for small-molecule libraries .

4-(1H-Indol-3-yl)-4-oxobutanoic Acid

  • Structure : Oxo group at the C4 position instead of C2, creating a γ-keto acid .
  • Key Differences : Altered keto group positioning influences intramolecular hydrogen bonding and reactivity.
  • Applications : Used in coordination chemistry with metals like Bi(III), demonstrating distinct polymer formation compared to α-keto analogues .

(1H-Indol-3-yl)oxoacetamide

  • Structure : Replaces the carboxylic acid with an acetamide group .
  • Key Differences : Enhanced stability under acidic conditions but reduced solubility in aqueous media.
  • Applications : Isolated from Isatis indigotica, it shows moderate cytotoxicity against cancer cell lines .

Key Observations :

  • Multicomponent reactions (e.g., using arylglyoxal and indole) enable rapid assembly of complex indole derivatives .
  • Aza-Michael additions prioritize stereoselectivity, yielding enantiopure products critical for drug development .

Key Observations :

  • Cytotoxic indole derivatives (e.g., N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide) target cancer cells via apoptosis pathways .

Physicochemical Properties

Compound Solubility (mg/mL) LogP Hydrogen Bond Donors Reference
3-(1H-Indol-3-yl)-2-oxobutanoic acid 1.2 (Water) 1.8 2
2-(1H-Indol-3-yl)-2-oxoethanoic acid 0.8 (Water) 1.5 2
4-(1H-Indol-3-yl)-4-oxobutanoic acid 0.5 (Water) 2.1 1

Key Observations :

  • The longer carbon chain in this compound marginally improves water solubility compared to its C2-oxo analogue .
  • Higher LogP values in γ-keto acids suggest increased membrane permeability, advantageous for CNS-targeting drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-indol-3-yl)-2-oxobutanoic acid
Reactant of Route 2
3-(1H-indol-3-yl)-2-oxobutanoic acid

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